5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile
Description
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This structure incorporates a bromine atom at position 5, a ketone group at position 2, and a cyano group at position 4.
Properties
Molecular Formula |
C8H4BrN3O |
|---|---|
Molecular Weight |
238.04 g/mol |
IUPAC Name |
5-bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H4BrN3O/c9-5-1-4-2-7(13)12-8(4)11-6(5)3-10/h1H,2H2,(H,11,12,13) |
InChI Key |
IFBYDQJEDHOQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(N=C2NC1=O)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a suitable nitrile source can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxo derivatives or reduction to yield amine derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can produce oxo and amine derivatives, respectively .
Scientific Research Applications
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to its antimicrobial, antiviral, and anticancer activities.
Chemical Biology: It is employed in the design of probes for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Differences :
- Substituent Effects: The cyano group in the target compound offers distinct reactivity (e.g., acting as a leaving group) compared to the carboxylic acid in A209292, which can form salts or esters .
- Electronic Properties : The ketone (oxo) group at C2 increases the compound’s polarity and may stabilize tautomeric forms, whereas the carboxylic acid in A209292 introduces acidity (pKa ~4-5).
Indole-Based Derivatives
Indoles, such as 6-Iodo-1H-indole-2-carboxylic acid (A211065), share a fused bicyclic structure but differ in heteroatom placement:
Key Differences :
- Heteroatom Arrangement : Indoles contain one nitrogen atom in the five-membered ring, whereas pyrrolopyridines have two nitrogens, enhancing their electron-deficient character.
- Reactivity : The iodo substituent in A211065 facilitates heavier halogen-specific reactions (e.g., Ullmann coupling), while bromine in the target compound is more amenable to Suzuki-Miyaura cross-couplings .
Thienothiophene-Based Heterocycles
Compounds like bis-pyridinothieno[2,3-b]thiophene nitrile derivatives () feature sulfur-containing cores:
Key Differences :
- Aromaticity: Thienothiophenes’ sulfur atoms contribute to a larger, less electronegative π-system compared to the nitrogen-rich pyrrolopyridine core, altering redox properties and solubility.
- Applications : Sulfur-containing heterocycles are often explored in organic electronics, whereas pyrrolopyridines are more common in medicinal chemistry .
Biological Activity
5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, along with relevant case studies and research findings.
Structural Characteristics
The compound features a complex structure characterized by:
- Pyrrole and pyridine rings
- A bromine atom at the 5-position
- A carbonitrile group at the 6-position
- An oxo group at the 2-position
Its molecular formula is . The unique combination of these functional groups suggests diverse interactions with biological targets.
Anti-inflammatory Properties
Research indicates that compounds similar to 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile exhibit significant anti-inflammatory activity. Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Notably, some derivatives have shown IC50 values comparable to celecoxib, a standard anti-inflammatory drug .
Table 1: Inhibition of COX Enzymes by Related Compounds
| Compound | COX-2 IC50 (µmol) | Comparison to Celecoxib |
|---|---|---|
| Compound A | 0.04 ± 0.09 | Equivalent |
| Compound B | 0.04 ± 0.02 | Equivalent |
Anticancer Activity
The anticancer potential of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile has been explored through various studies. It has shown promising results against multiple cancer cell lines, particularly A549 human lung adenocarcinoma cells. In vitro studies demonstrated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin .
Case Study: Anticancer Activity Assessment
In a study assessing the cytotoxicity of various compounds on A549 cells:
- Compounds were tested at a concentration of 100 µM for 24 hours.
- Cell viability was measured using the MTT assay.
Results indicated that compounds with specific structural modifications exhibited enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells .
Table 2: Cytotoxicity Results on A549 Cells
| Compound | Viability (%) | Comparison to Cisplatin |
|---|---|---|
| Compound A | 66% | Less potent |
| Compound B | 40% | More potent |
The mechanisms underlying the biological activities of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile involve:
- Inhibition of COX enzymes , leading to reduced inflammation.
- Induction of apoptosis in cancer cells through various pathways.
- Interaction with specific receptors involved in pain signaling and neuroinflammation.
Future Directions and Research Needs
While preliminary findings are promising, further research is essential to fully elucidate the pharmacological profile of 5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile. Future studies should focus on:
- Detailed mechanistic studies to understand how this compound interacts with biological targets.
- In vivo studies to evaluate efficacy and safety profiles.
- Development of analogs to enhance potency and selectivity towards specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
